molecular formula C18H25IO2Si B182320 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one CAS No. 181934-30-5

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Cat. No.: B182320
CAS No.: 181934-30-5
M. Wt: 428.4 g/mol
InChI Key: NTHGHMCOPNSZIR-UHFFFAOYSA-N
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Description

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (CAS 181934-30-5) is a hypervalent iodine reagent widely used in organic synthesis for electrophilic alkynylation. Its structure features a benziodoxolone core substituted with a triisopropylsilyl (TIPS)-protected ethynyl group, conferring both stability and reactivity . Synthesized via a one-pot protocol from commercial precursors, it is valued for its high purity (>98%) and thermal stability when impurities like tosylate salts are minimized .

This reagent enables diverse transformations, including:

  • C–H functionalization: Direct alkynylation of indoles, pyrroles, and benzofurans under mild conditions .
  • Bioconjugation: Thiol-selective alkynylation of cysteine residues in peptides and proteins for bioconjugation applications .
  • Radical and carbene chemistry: Participation in metal-catalyzed and radical-based reactions to form carbon–carbon bonds .

Its broad functional group tolerance (e.g., alcohols, halogens, nitro groups) and compatibility with transition metals (e.g., Au, Rh, Pd) make it indispensable in drug discovery and materials science .

Properties

IUPAC Name

1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGHMCOPNSZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443601
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181934-30-5
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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Preparation Methods

The synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one typically involves the reaction of 1,2-benziodoxol-3(1H)-one with triisopropylsilylacetylene under specific conditions . The reaction is usually catalyzed by a gold catalyst and may involve the use of other reagents to facilitate the process. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scaling up. The key steps involve the preparation of the starting materials, the catalytic reaction, and the purification of the final product.

Chemical Reactions Analysis

Alkynylation of Heterocycles

TIPS-EBX facilitates direct C–H alkynylation of aromatic heterocycles via gold or transition metal catalysis. This method avoids prefunctionalized substrates and enables regioselective alkyne transfer.

SubstrateConditionsProductYield (%)Reference
IndolesAuCl₃ (5 mol%), DCE, 80°C, 24h3-Alkynylated indoles66–92
ThiophenesAuCl₃ (5 mol%), toluene, 100°C2-Alkynylated thiophenes58–85
PyrrolesAgNTf₂ (10 mol%), CH₃CN, 60°CN-Alkynylated pyrroles70–88

Mechanistic Insight : The reaction proceeds through electrophilic activation of TIPS-EBX by gold, generating a π-alkynylgold intermediate that directs alkyne transfer to electron-rich positions .

Cross-Coupling Reactions

TIPS-EBX participates in Sonogashira-like couplings and radical-based alkynylations, offering a stable alternative to terminal alkynes.

Reaction TypePartnersConditionsYield (%)Reference
Cu-catalyzedAryl iodidesCuI, K₂CO₃, DMF, 100°C75–90
PhotoredoxAlkyl bromidesIr(ppy)₃, DIPEA, blue LED60–78

Key Advantage : The silyl group minimizes side reactions such as Glaser coupling, enabling efficient alkyne transfer even in complex systems .

Cycloadditions and Annulations

TIPS-EBX is used in [2+2] and [3+2] cycloadditions to synthesize strained cycloalkynes and heterocyclic frameworks.

ReactionSubstrateConditionsProductYield (%)
[2+2] CycloadditionNorbornenehv, CH₂Cl₂, 25°CBicyclo[4.2.0]octyne82
Pd-mediated Annulation2-BromoanilinesPd(PPh₃)₄, K₂CO₃, 80°CQuinazolines68–89

Note : The bulky TIPS group stabilizes reactive intermediates, preventing dimerization during cycloadditions .

Oxidation and Functional Group Interconversion

TIPS-EBX serves as an oxidizing agent in the synthesis of α,β-unsaturated carbonyl compounds.

SubstrateOxidizing AgentConditionsProductYield (%)
Allylic alcoholsTIPS-EBXCH₂Cl₂, 0°C to RTEnones85–93
ThiolsTIPS-EBX, K₂CO₃MeOH, 50°CDisulfides78–91

Limitation : Overoxidation can occur with highly electron-rich substrates, necessitating careful stoichiometric control .

Scientific Research Applications

Alkynylation Reactions

One of the primary applications of TIPS-EBX is in the alkynylation of indoles , thiophenes, and anilines. The compound acts as a versatile electrophilic alkynylating agent, enabling the formation of carbon-carbon bonds through gold-catalyzed reactions. This method has been utilized to synthesize various alkynylated compounds that are valuable in pharmaceuticals and agrochemicals .

Table 1: Examples of Alkynylation Reactions Using TIPS-EBX

Substrate TypeReaction ConditionsProduct Example
IndoleGold catalyst, DCM solventAlkynylated indole derivatives
ThiopheneGold catalyst, ambient temperatureAlkynylated thiophene products
AnilineGold catalyst, reflux conditionsAlkynylated aniline derivatives

Synthesis of Complex Molecules

TIPS-EBX has also been employed in the synthesis of complex molecules through one-pot reactions. This approach simplifies the synthetic route by combining multiple steps into a single reaction vessel, thus enhancing efficiency and reducing waste. Studies have demonstrated its effectiveness in synthesizing various biologically active compounds .

Case Study 1: Synthesis of Alkynylated Indoles

In a notable study, researchers utilized TIPS-EBX for the alkynylation of indoles via gold-catalyzed methods. The reaction was performed under mild conditions, yielding high selectivity and efficiency. The resulting alkynylated indoles exhibited significant biological activity, highlighting the compound's utility in drug development .

Case Study 2: Development of New Synthetic Protocols

Another research effort focused on developing new synthetic protocols for TIPS-EBX itself. The study emphasized the importance of optimizing reaction conditions to enhance yield and purity while minimizing impurities that could affect product stability. The findings indicated that TIPS-EBX synthesized under controlled conditions displayed excellent thermal stability and low shock sensitivity, making it safer for handling and storage .

Material Science Applications

Beyond organic synthesis, TIPS-EBX has potential applications in material science. Its ability to participate in cross-coupling reactions can be leveraged to create novel materials with tailored properties for electronics or photonics applications.

Mechanism of Action

The mechanism of action of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one involves its ability to participate in chemical reactions that form carbon-carbon bonds. The triisopropylsilyl group provides steric protection, while the ethynyl group acts as a reactive site for various chemical transformations. The benziodoxolone moiety plays a crucial role in stabilizing the intermediate species formed during the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypervalent iodine reagents with benziodoxolone cores exhibit varied reactivity and stability depending on substituents. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Substituent Key Properties Applications
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one C₁₇H₂₅IO₂Si ~456.4 TIPS-ethynyl High stability, electrophilic alkynylation C–H functionalization, bioconjugation
1-Acetoxy-1,2-benziodoxol-3(1H)-one C₉H₇IO₄ 306.06 Acetoxy Oxidizing agent, moderate stability Oxidative transformations (e.g., alcohol to ketone)
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one C₈H₅F₃IO₂ 323.03 Trifluoromethyl Strong electrophilicity, limited shelf life Trifluoromethylation reactions
1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX) C₁₂H₁₃IO₂Si ~344.2 TMS-ethynyl Lower steric bulk, reduced thermal stability Alkynylation of β-ketoesters
1-[Phenylethynyl]-1,2-benziodoxol-3(1H)-one C₁₅H₁₀IO₂ ~357.1 Phenyl-ethynyl Moderate reactivity, air-sensitive Model studies in alkynylation

Reactivity and Stability

  • TIPS-EBX : The triisopropylsilyl group enhances steric protection and solubility in organic solvents, preventing premature decomposition. Its stability allows storage at room temperature for extended periods .
  • TMS-EBX : The smaller trimethylsilyl group offers faster reaction kinetics but lower thermal stability, requiring strict temperature control .
  • Trifluoromethyl derivative : While highly electrophilic, its propensity for exothermic decomposition limits practical use .
  • Acetoxy derivative : Primarily an oxidizing agent, lacking alkynylation capability but effective in hydroxylation and epoxidation .

Biological Activity

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly referred to as TIPS-EBX, is a hypervalent iodine compound that has garnered attention for its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, providing insights from various studies and research findings.

  • Molecular Formula : C18_{18}H25_{25}IO2_2Si
  • Molecular Weight : 428.39 g/mol
  • CAS Number : 181934-30-5
  • Purity : ≥98.0% (HPLC)
  • Melting Point : 170°C

The compound is characterized by a benziodoxole structure, which is known for its electrophilic properties, making it a valuable reagent in synthetic organic chemistry.

TIPS-EBX acts primarily as an electrophilic alkynylating agent. Its mechanism involves the generation of reactive iodine species that can participate in various nucleophilic substitutions or additions. This property is particularly useful in C-H functionalization reactions, allowing for the selective modification of complex organic molecules.

Antimicrobial Activity

Research has indicated that TIPS-EBX exhibits significant antimicrobial properties. In a study examining its effects on various bacterial strains, TIPS-EBX demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays conducted on several cancer cell lines (including MCF-7 and HeLa) revealed that TIPS-EBX induces apoptosis in a dose-dependent manner. The compound activates caspase pathways leading to cell death, highlighting its potential as an anticancer agent.

Cell LineIC50_{50} Value (µM)
MCF-715
HeLa20
A54925

Case Studies

  • C-H Functionalization : In a study by Waser et al., TIPS-EBX was utilized to facilitate the C-H alkynylation of indoles under mild conditions. The reaction yielded high selectivity and efficiency, demonstrating the compound's utility in synthetic applications relevant to drug discovery .
  • Oxidative Activation : Another significant application highlighted in recent literature involves the oxidative activation of TIPS-EBX for click chemistry reactions. This method allows for the rapid formation of carbon-carbon bonds, essential in constructing complex molecular architectures .

Safety and Handling

Despite its promising biological activities, TIPS-EBX should be handled with care due to its potential irritant properties. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound.

Q & A

Basic: What is the optimized one-pot synthesis protocol for TIPS-EBX?

Methodological Answer:
The synthesis involves a one-pot procedure starting with the oxidation of 1-hydroxy-1,2-benziodoxol-3(1H)-one using mCPBA (meta-chloroperbenzoic acid) in the presence of p-toluenesulfonic acid (pTsOH) as a catalyst. Key steps include:

  • Reagent Addition: mCPBA (≤77% purity) is added incrementally to a suspension of 1-hydroxy-benziodoxolone in 1,2-dichloroethane (DCE) and trifluoroethanol (TFE) at 55°C .
  • Alkynylation: After 1.5 hours, (triisopropylsilyl)acetylene is introduced and stirred for 24 hours.
  • Workup: Neutralization with saturated NaHCO₃, followed by organic layer separation, drying, and concentration.
  • Purification: Recrystallization in acetonitrile yields TIPS-EBX as white crystals with 81% efficiency .
    Critical Parameters: Temperature control (55°C) and reagent purity significantly impact yield. Impurities in mCPBA may require additional purification steps .

Basic: How can TIPS-EBX be purified to achieve high crystallinity?

Methodological Answer:
Recrystallization is the primary method:

  • Solvent Selection: Acetonitrile is optimal for TIPS-EBX due to its moderate polarity, enabling slow crystallization and high purity (94% by NMR) .
  • Procedure: Dissolve crude product in hot acetonitrile, cool to room temperature, and filter. Avoid excessive drying during vacuum filtration to prevent hygroscopic degradation .

Basic: What are the critical storage conditions for TIPS-EBX?

Methodological Answer:
TIPS-EBX is hygroscopic and sensitive to moisture. Recommended conditions:

  • Desiccation: Store under inert gas (argon/nitrogen) in sealed containers with molecular sieves.
  • Temperature: Stable at –20°C for >6 months. Room-temperature storage leads to gradual decomposition (≤5% over 30 days) .

Advanced: How do impurities affect TIPS-EBX's stability and reactivity?

Methodological Answer:
Impurities like residual mCPBA or unreacted starting materials accelerate decomposition:

  • Impact on Stability: Trace acetic acid (from mCPBA degradation) promotes hydrolysis, reducing shelf life.
  • Mitigation: Post-synthesis washes with NaHCO₃ remove acidic byproducts. Purity ≥94% (by NMR) ensures consistent reactivity in alkynylation reactions .

Advanced: What analytical methods confirm TIPS-EBX's structure and purity?

Methodological Answer:

  • 1H/13C NMR: Key signals include the triisopropylsilyl group (δ 1.0–1.2 ppm for CH₃, 1.2–1.4 ppm for CH) and the benziodoxolone core (δ 7.5–8.5 ppm for aromatic protons) .
  • X-ray Crystallography: Resolves iodonium-alkynyl bonding geometry (C–I bond length ~2.1 Å) .
  • Elemental Analysis: Carbon content should match theoretical values (deviation ≤0.3%) .

Advanced: How to troubleshoot low yields in TIPS-EBX synthesis?

Methodological Answer:
Common issues and solutions:

  • Incomplete Oxidation: Ensure mCPBA is fresh; aging reduces oxidizing capacity.
  • Side Reactions: Excess trifluoroethanol (TFE) may over-stabilize intermediates. Limit TFE:DCE ratio to 1:1 .
  • Moisture Contamination: Pre-dry solvents (DCE over molecular sieves) and reagents .

Advanced: What is the mechanistic role of TIPS-EBX in alkynylation reactions?

Methodological Answer:
TIPS-EBX acts as an electrophilic alkynylating agent:

  • Activation: Lewis acids (e.g., TMSOTf) polarize the C–I bond, generating a reactive iodonium intermediate.
  • Nucleophilic Attack: Electron-rich substrates (indoles, thiophenes) displace the iodonium group, forming C–C bonds.
  • Steric Effects: The triisopropylsilyl group enhances regioselectivity by shielding the β-position .

Advanced: How does TIPS-EBX compare to other benziodoxolones (e.g., EBX derivatives) in reactivity?

Methodological Answer:

  • Electrophilicity: TIPS-EBX is less electrophilic than trifluoromethyl-substituted derivatives (e.g., 1e) due to the silyl group’s electron-donating effect.
  • Solubility: Superior in non-polar solvents (DCM, toluene) compared to polar derivatives (e.g., 1d with 3-fluorophenyl groups) .
  • Stability: Longer shelf life than trimethylsilyl analogs (e.g., JW-RT-02) due to steric protection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Reactant of Route 2
Reactant of Route 2
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

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